molecular formula C14H22N2 B15226832 1-Benzyl-5,5-dimethylpiperidin-3-amine

1-Benzyl-5,5-dimethylpiperidin-3-amine

Cat. No.: B15226832
M. Wt: 218.34 g/mol
InChI Key: SRWAJCYNXWNGMB-UHFFFAOYSA-N
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Description

1-Benzyl-5,5-dimethylpiperidin-3-amine is a piperidine derivative featuring a benzyl group at position 1 and two methyl substituents at position 5. Its synthesis involves a multi-step process starting from (S)-5-oxopyrrolidine-2-carboxylic acid, as detailed in . Key steps include Boc protection, LiHMDS-mediated methylation, NaBH4 reduction, and mesylation, yielding the final compound as a hydrochloride salt (28b). The synthesis achieves moderate yields (e.g., 74.3% over two steps for an intermediate), though later steps show reduced efficiency (38.4%) due to purification challenges .

Properties

IUPAC Name

1-benzyl-5,5-dimethylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-14(2)8-13(15)10-16(11-14)9-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWAJCYNXWNGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN(C1)CC2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5,5-dimethylpiperidin-3-amine can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The reaction mixture is then treated with sodium triacetoxyborohydride (NaBH(OAc)3) and glacial acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5,5-dimethylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., Br2) or alkylating agents (e.g., CH3I) in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

1-Benzyl-5,5-dimethylpiperidin-3-amine is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5,5-dimethylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences among 1-Benzyl-5,5-dimethylpiperidin-3-amine and its analogs:

Compound Core Structure Substituents Functional Groups Key Applications
1-Benzyl-5,5-dimethylpiperidin-3-amine Piperidine 1-Benzyl, 5,5-dimethyl Amine (-NH-) CDK7 inhibition
1-Benzyl-5,5-dimethylpyrrolidin-3-one Pyrrolidinone 1-Benzyl, 5,5-dimethyl Ketone (C=O) Organic synthesis, drug intermediates
((R)-1-Benzyl-piperidin-3-yl)-methyl-amine Piperidine 1-Benzyl, 3-methylamine Amine (-NH-CH3) Undisclosed (5+ synthesis studies)
Compound 98 (Bicyclic) Bicyclo[4.4.0]deca-diene 1-Benzyl, 5,5,10-trimethyl, boron group Boron-ester, C=O (1665 cm⁻¹) Pharmacological potential (unspecified)
Compound 109 Acetonitrile 2,2-dibenzylphenyl Nitrile (-CN) Synthetic intermediate

Pharmacological and Physicochemical Properties

  • Amine vs. Ketone Reactivity: The primary amine in 1-Benzyl-5,5-dimethylpiperidin-3-amine enables hydrogen bonding with biological targets (e.g., CDK7), whereas the ketone in its pyrrolidinone analog may serve as a hydrogen bond acceptor or participate in redox reactions .
  • Solubility and Stability: The pyrrolidinone derivative exhibits superior solubility in organic solvents and thermal stability compared to the piperidine amine, which may limit its aqueous compatibility .
  • Bicyclic vs. Monocyclic Scaffolds: Compound 98’s rigid bicyclic structure could enhance target selectivity but may reduce bioavailability due to increased hydrophobicity .

Biological Activity

1-Benzyl-5,5-dimethylpiperidin-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound 1-Benzyl-5,5-dimethylpiperidin-3-amine features a piperidine ring with two methyl groups at the 5-position and a benzyl substituent at the 1-position. This structural configuration may influence its interaction with biological targets.

The exact mechanism of action for 1-Benzyl-5,5-dimethylpiperidin-3-amine is not fully elucidated; however, its activity is likely mediated through interactions with various receptors and enzymes. The presence of the amine group suggests potential interactions with neurotransmitter receptors, which could lead to various physiological effects.

Pharmacological Properties

Research indicates that 1-Benzyl-5,5-dimethylpiperidin-3-amine exhibits significant activity against certain cancer cell lines and may function as a modulator in neuropharmacological contexts. Its effects have been studied in relation to:

  • Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and RKO (colon cancer) cells. The compound's effectiveness was measured using isobologram analysis to determine synergistic effects with other chemotherapeutic agents like Alpelisib and Oxaliplatin .
  • Neuropharmacological Effects : The compound has been investigated for its potential role as a modulator of neurotransmitter systems, particularly in relation to dopamine receptors .

Comparative Studies

A comparative analysis with similar compounds reveals that variations in the piperidine structure can significantly alter biological activity. For instance, compounds with different substituents on the piperidine ring show varying degrees of potency against specific biological targets .

In Vitro Studies

A study involving MCF7 cells demonstrated that 1-Benzyl-5,5-dimethylpiperidin-3-amine inhibited cell proliferation in a dose-dependent manner. The following table summarizes the findings:

CompoundConcentration (nM)% Growth Inhibition
1-Benzyl-5,5-dimethylpiperidin-3-amine0.0343 - 0.102950 - 70
Alpelisib0.3086 - 0.925925 - 50

In Vivo Studies

Preclinical trials have indicated that the compound may enhance the efficacy of existing treatments by acting synergistically with other agents. For example, combining it with MAO inhibitors showed improved outcomes in animal models of neurodegenerative diseases .

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